2,5-Dimethyl-3(2H)-furanone

Description

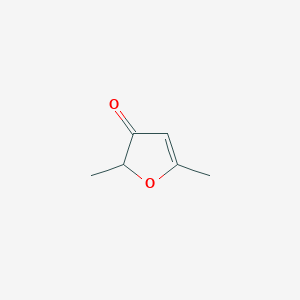

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOSVCXGWPDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864502 | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid / sweet herbaceous aroma | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.057 | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14400-67-0 | |

| Record name | 2,5-Dimethyl-3(2H)furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-3(2H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

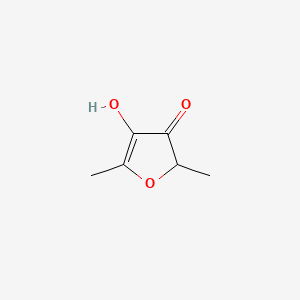

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethyl-4-hydroxy-3(2H)-furanone, also widely known by its trivial name Furaneol, is a naturally occurring organic compound that contributes to the characteristic sweet, caramel-like aroma of a wide variety of fruits, most notably strawberries and pineapples. Beyond its significant role in the food and fragrance industries, Furaneol and its derivatives have garnered increasing attention from the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, detailed experimental methodologies for their determination, and an exploration of its known biological activities and associated signaling pathways, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in the pharmaceutical field where properties like solubility and pKa can significantly influence bioavailability and efficacy.

Table 1: Key Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone

| Property | Value | Reference(s) |

| Chemical Structure |  | [1][2] |

| Molecular Formula | C₆H₈O₃ | [1][3] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Melting Point | 77-79 °C | [2][4] |

| Boiling Point | 216 °C | [2] |

| Solubility | Water: 0.315 g/mL at 25 °COil: SolubleEthanol: Soluble | [1][4] |

| pKa | 8.56 at 20 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.95 at 20 °C | [2] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Odor | Sweet, fruity, caramel-like | [4][5] |

| CAS Number | 3658-77-3 | [3][6] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines the general methodologies employed to determine the key physicochemical properties of organic compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][7]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[1][2]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[1][2]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid 2,5-dimethyl-4-hydroxy-3(2H)-furanone is added to a known volume of the solvent (e.g., water, ethanol, or oil) in a sealed flask.[4][8]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which affects its absorption and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is dissolved in a suitable solvent, often a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[7][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups in Furaneol.[11]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][12]

Biological Activities and Signaling Pathways

While renowned for its sensory properties, 2,5-dimethyl-4-hydroxy-3(2H)-furanone and other furanone derivatives have demonstrated a range of biological activities that are of interest to drug development professionals.

Antimicrobial and Anti-biofilm Activity

2,5-dimethyl-4-hydroxy-3(2H)-furanone has been shown to exhibit broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains.[4][13] It has also been found to be effective against the biofilm formation of Candida species, which is a significant factor in medical device-related infections.[8][14]

Mechanism of Action: Studies have indicated that the antimicrobial effect of DMHF is energy-dependent.[4] A key finding is its ability to induce cell cycle arrest at the S and G2/M phases in yeast, suggesting an interference with DNA synthesis and cell division.[4][15]

Anticancer Potential

The furanone scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[1][2] While research on 2,5-dimethyl-4-hydroxy-3(2H)-furanone itself is still emerging, related furanone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4]

Potential Mechanisms of Action:

-

DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest at the S-phase.[2][4]

-

Enzyme Inhibition: Theoretical studies suggest that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[1][7]

-

Induction of DNA Damage: 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been reported to induce DNA damage, particularly in the presence of copper ions, which could contribute to its cytotoxic effects.[9]

Anti-inflammatory Activity

Furanone-containing compounds have been investigated for their anti-inflammatory properties.[2] While specific studies on the anti-inflammatory signaling pathways modulated by 2,5-dimethyl-4-hydroxy-3(2H)-furanone are limited, the general mechanisms for related compounds often involve the inhibition of key inflammatory pathways such as NF-κB and MAPK.

Conclusion

2,5-dimethyl-4-hydroxy-3(2H)-furanone is a molecule of significant interest, bridging the gap between flavor chemistry and medicinal research. Its well-characterized physicochemical properties provide a solid foundation for its further investigation as a potential therapeutic agent. The emerging evidence of its antimicrobial and anticancer activities, coupled with the known pharmacological potential of the broader furanone class, underscores the need for continued research into its mechanisms of action and potential applications in drug development. This guide serves as a comprehensive resource to facilitate such endeavors.

References

- 1. ccij-online.org [ccij-online.org]

- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ccij-online.org [ccij-online.org]

- 6. researchgate.net [researchgate.net]

- 7. ccij-online.org [ccij-online.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside | C12H18O8 | CID 11471809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 2,5-Dimethyl-4-hydroxy-3(2H)-furanone as an Anti-biofilm Agent Against Non-Candida albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sweet Scent of Science: Unraveling the Biosynthesis of Strawberry Furanone in Fragaria ananassa

An In-depth Technical Guide for Researchers and Drug Development Professionals

The characteristic sweet, caramel-like aroma of ripe strawberries (Fragaria ananassa) is largely attributed to the volatile compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or furaneol. Understanding the intricate biosynthetic pathway of this key flavor compound is paramount for developing strategies to enhance strawberry flavor, as well as for its potential applications in the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the HDMF biosynthesis pathway, including its regulation, key enzymes, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The journey to HDMF in strawberries begins with a primary metabolite from glycolysis, D-fructose-1,6-bisphosphate. While the intermediate steps are not yet fully elucidated, it is established that this precursor is converted to the immediate precursor of HDMF, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final and crucial step in the biosynthesis of HDMF is the reduction of the exocyclic double bond of HMMF.[1] This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR).[1]

The expression of the FaQR gene and the subsequent enzymatic activity are tightly regulated during fruit ripening, increasing as the fruit matures.[1][2] This developmental regulation ensures that the burst of HDMF production coincides with the peak ripeness of the strawberry, contributing to its desirable flavor profile.

Following its synthesis, HDMF can be further metabolized. It can be methylated by the enzyme O-methyltransferase (FaOMT) to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), another important aroma compound.[3] Alternatively, HDMF can be glycosylated, a process that renders it non-volatile and flavorless.

Quantitative Insights into Furanone Biosynthesis

The concentration of HDMF and its precursors varies significantly depending on the strawberry cultivar and the stage of fruit ripening. Quantitative analyses have provided valuable data for understanding the dynamics of this pathway.

| Compound | Cultivar | Ripening Stage | Concentration (µg/g fresh weight) | Reference |

| HDMF | Yuexin | Intermediate Red (Apical) | ~0.65 | [4] |

| HDMF | Yuexin | Full Red (Apical) | ~3.46 | [4] |

| HDMF | Oso Grande | Overripe | 37.05 | [5] |

| Mesifurane | I-101 | Overripe | 23.5 | [5] |

| Furaneol glucoside | I-101 | Overripe | 13.2 | [5] |

Incorporation of Labeled Precursors:

Radiotracer studies have been instrumental in confirming the precursors of the HDMF biosynthetic pathway. The incorporation rates of various labeled compounds into the total furanone pool provide strong evidence for the metabolic route.

| Labeled Precursor | Incorporation Rate (%) | Reference |

| D-[U-14C]fructose 1,6-bisphosphate | 0.289 | |

| D-[U-14C]fructose | 0.202 | |

| D-[U-14C]glucose 6-phosphate | 0.147 | |

| D-[U-14C]-glucose | 0.035 | |

| D-[1-3H]glucose | 0.032 | |

| [2-14C]dihydroxyacetone | 0.022 |

Signaling Pathways Regulating HDMF Biosynthesis

The production of HDMF is not a standalone process but is intricately woven into the broader signaling network that governs strawberry fruit ripening. Hormones and transcription factors play pivotal roles in orchestrating the expression of key biosynthetic genes.

Hormonal Regulation:

-

Auxin: This phytohormone acts as a negative regulator of FaQR gene expression.[1] High levels of auxin in the early stages of fruit development suppress ripening and, consequently, HDMF biosynthesis. As the fruit matures, auxin levels decrease, releasing the inhibition on FaQR and allowing for furanone production.

-

Abscisic Acid (ABA): In contrast to auxin, ABA is a positive regulator of strawberry ripening. While a direct link to FaQR expression is still being fully elucidated, the general pro-ripening effects of ABA create a favorable environment for the expression of ripening-related genes, including those involved in flavor biogenesis.

Transcriptional Regulation:

The expression of the FaQR gene is a key control point in HDMF biosynthesis. Recent research has identified a transcriptional complex that directly activates the FaQR promoter:

-

FaERF#9 (Ethylene Response Factor): This transcription factor is a positive regulator of the FaQR promoter.

-

FaMYB98 (MYB transcription factor): FaMYB98 binds to the FaQR promoter and, in concert with FaERF#9, synergistically activates its transcription.[6] The interaction between FaERF#9 and FaMYB98 forms a complex that significantly enhances the expression of FaQR, leading to increased HDMF production.[6]

References

- 1. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abscisic acid mediated strawberry receptacle ripening involves the interplay of multiple phytohormone signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptomic Analysis in Strawberry Fruits Reveals Active Auxin Biosynthesis and Signaling in the Ripe Receptacle [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Maillard reaction formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

An In-depth Technical Guide on the Maillard Reaction Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Introduction

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat.[1][2] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meats.[2][3] Among the myriad of compounds generated, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a potent flavor compound prized for its sweet, fruity, and caramel-like aroma.[4][5] HDMF is a key odorant in numerous fruits like strawberries and pineapples, as well as in thermally processed foods.[4][5] Understanding the mechanisms of its formation is critical for food scientists and flavor chemists aiming to control and optimize flavor development. This guide provides a detailed technical overview of the core pathways of HDMF formation through the Maillard reaction, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Formation Pathways of HDMF

The formation of HDMF is not a single reaction but rather the result of several interconnected pathways branching from the main Maillard reaction cascade. The primary precursors and mechanisms are detailed below.

Formation from 6-Deoxyhexoses (e.g., Rhamnose)

6-Deoxyhexoses, such as L-rhamnose, are highly efficient precursors for HDMF.[1][4] The reaction proceeds through the classical Maillard pathway, starting with the condensation of rhamnose and an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement. The key step is the subsequent 2,3-enolization of the Amadori product, which leads to the formation of a 1-deoxy-2,3-hexodiulose intermediate. This intermediate then cyclizes and dehydrates to yield HDMF.[6] Studies have shown that under optimal conditions, rhamnose can be an excellent precursor, with yields exceeding 40 mol%.[4]

Formation from Pentoses (e.g., Xylose, Ribose)

While hexoses typically form C6 furanones and pentoses form C5 furanones (norfuraneol), HDMF (a C6 compound) can be generated from pentoses through a chain elongation mechanism.[7][8] This pathway involves two critical, concurrent reaction series:

-

Formation of 1-Deoxypentosone: The pentose (B10789219) sugar reacts with an amino acid and undergoes Amadori rearrangement and 2,3-enolization to form a 1-deoxypentosone intermediate.[7][8]

-

Strecker Degradation: Simultaneously, an α-amino acid reacts with a dicarbonyl compound (an intermediate of the Maillard reaction) in a process called Strecker degradation.[9][10] This reaction produces a "Strecker aldehyde," which has one less carbon atom than the original amino acid.[10] For instance, glycine (B1666218) produces formaldehyde (B43269) (a C1 fragment), and alanine (B10760859) produces acetaldehyde (B116499) (a C2 fragment).[8]

The key step is the aldol-type condensation of the Strecker aldehyde (C1 or C2 unit) with the 1-deoxypentosone (C5 unit), elongating the carbon chain to form the C6 backbone of HDMF.[8][11]

Formation from Hexoses (e.g., Glucose, Fructose)

Hexoses can also serve as precursors to HDMF, although they are generally less efficient than rhamnose.[6] The pathway is analogous to that of 6-deoxyhexoses, proceeding via an Amadori product and a 1-deoxyosone intermediate formed through 2,3-enolization.[7] The process is often facilitated by a reduction of an acetylformoin-type intermediate, which can occur through a disproportionation reaction or via the Strecker reaction with amino acids.[6]

Formation from Sugar Fragmentation Intermediates

An alternative, minor pathway involves the recombination of smaller sugar fragmentation products.[6][11] Reactive dicarbonyl compounds like methylglyoxal (B44143) (MG) and other fragments such as 1-hydroxy-2-propanone, which are common Maillard reaction intermediates, can react together via an aldol (B89426) condensation, followed by cyclization and dehydration, to form the HDMF structure.[6][12]

Key Intermediates and Reactions

-

Amadori Rearrangement Products (ARPs): These are relatively stable 1-amino-1-deoxy-2-ketose compounds formed from the rearrangement of the initial Schiff base.[2][13] They are crucial intermediates that, upon degradation, lead to the formation of dicarbonyls and other reactive species necessary for furanone synthesis.[13][14]

-

Deoxyosones: Formed via the 1,2- or 2,3-enolization of Amadori products, these dicarbonyl sugars are direct precursors to the cyclization step that forms the furanone ring.[7][15] The 2,3-enolization pathway specifically leads to 1-deoxyosones, which are essential for HDMF formation.[7][8]

-

Strecker Degradation: This reaction is pivotal, especially in the pentose pathway. It involves the interaction of an α-amino acid with an α-dicarbonyl compound, resulting in the formation of a Strecker aldehyde, ammonia, and carbon dioxide.[9][16] This reaction not only contributes key carbon fragments (formaldehyde, acetaldehyde) for chain elongation but also generates many of the characteristic aromas of cooked food.[3]

Signaling Pathways and Logical Relationships

The formation of HDMF is a complex network of reactions rather than a single linear pathway. The diagrams below, generated using Graphviz, illustrate the key relationships and workflows.

Quantitative Data on HDMF Formation

The yield of HDMF is highly dependent on various reaction parameters. The following table summarizes quantitative data from model system studies.

| Precursors (Sugar, Amino Acid) | Reaction Conditions (Temp, Time, pH, Buffer) | HDMF Yield (mol % relative to sugar) | Reference(s) |

| L-Rhamnose, L-Lysine | 120°C, variable time, pH 5-9, Phosphate (B84403) buffer (0-1 M) | 2% to 41% | [4] |

| L-Rhamnose, L-Proline | 152.5°C, 30 min, pH 6.3 | ~7% | [4][17] |

| L-Rhamnose, L-Cysteine | 145°C, 20 min, pH 3 vs. pH 7 | Yield increased by a factor of ~70 from pH 3 to 7 | [17] |

| L-Rhamnose, L-Arginine | 70°C, 48 h, pH 4 vs. pH 8 | Yield increased by a factor of ~800 from pH 4 to 8 | [17] |

| D-Xylose, L-Alanine | 90°C, 1 h, pH 7 Phosphate buffer | Detected, but <1% of total 3(2H)-furanones formed | [7] |

| D-Xylose, Glycine | 90°C, 1 h, pH 7 Phosphate buffer | Detected, but <1% of total 3(2H)-furanones formed | [7] |

| Methylglyoxal (MG), Cysteine | 120°C, 1 h, pH 8 Phosphate buffer | Increased level of HDMF detected | [6] |

Key Findings from Quantitative Studies:

-

Phosphate Concentration: Phosphate ions have a significant catalytic effect, dramatically increasing HDMF yield.[4][17]

-

pH: HDMF formation is highly pH-dependent, with yields increasing significantly as the pH rises from acidic to neutral or slightly alkaline conditions.[17]

-

Precursors: Rhamnose is a far more effective precursor than pentoses or other hexoses.[4][6] The type of amino acid also influences the reaction, particularly in the pentose pathway where it determines the nature of the Strecker aldehyde.[8]

-

Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of HDMF and other intermediates, reducing the final yield.[4][15]

Experimental Protocols

This section outlines a generalized protocol for the investigation of HDMF formation in an aqueous model system, based on methodologies cited in the literature.[4][6]

Objective

To quantify the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from selected sugar and amino acid precursors under controlled thermal processing conditions.

Materials and Reagents

-

Precursors: L-Rhamnose, D-Xylose, L-Lysine, L-Alanine (or other selected sugars/amino acids)

-

Buffer System: Sodium phosphate buffer (e.g., 0.5 M, pH 7.0)

-

Internal Standard: Labeled standard, e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone-d3 (HDMF-d3), for stable isotope dilution analysis.

-

Extraction: Dichloromethane (DCM) or Ethyl Acetate (B1210297) (for liquid-liquid extraction), or Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Drying Agent: Anhydrous sodium sulfate.

-

Glassware: Pressure-resistant reaction vials or autoclave, volumetric flasks, pipettes.

Preparation of Model System

-

Prepare a stock solution of the phosphate buffer at the desired concentration and pH.

-

Accurately weigh and dissolve the sugar and amino acid precursors in the buffer solution to achieve the desired molar concentrations (e.g., 0.1 M each).

-

Aliquot a precise volume (e.g., 5 mL) of the reaction mixture into pressure-resistant glass vials.

-

Spike the mixture with a known amount of the internal standard (HDMF-d3).

-

Seal the vials tightly with Teflon-lined septa.

Thermal Reaction

-

Place the sealed vials in a preheated oil bath, heating block, or autoclave set to the desired reaction temperature (e.g., 120°C).

-

Heat for a specified duration (e.g., 60 minutes).

-

After heating, immediately transfer the vials to an ice bath to quench the reaction.

Extraction of HDMF

Method A: Solid Phase Extraction (SPE) [4]

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the cooled reaction mixture onto the cartridge.

-

Wash the cartridge with deionized water to remove sugars and other polar compounds.

-

Elute the analytes (including HDMF) with a suitable organic solvent (e.g., ethyl acetate or acetone).

-

Dry the eluate over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

GC-MS Analysis for Quantification

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode.

-

GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or DB-FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

-

Ions to Monitor:

-

HDMF: m/z 128 (molecular ion), 113, 85.

-

HDMF-d3 (Internal Standard): m/z 131, 116, 88.

-

-

-

Quantification: Calculate the concentration of HDMF based on the ratio of the peak area of a characteristic ion of the analyte (e.g., m/z 128) to that of the internal standard (e.g., m/z 131), using a pre-established calibration curve.

Conclusion

The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a multifaceted process governed by the intricate chemistry of the Maillard reaction. While it can be formed from various sugar precursors, 6-deoxyhexoses like rhamnose are particularly effective. A key mechanistic insight is the ability of pentoses to form this C6 furanone via a chain-elongation step involving Strecker aldehydes, demonstrating the interconnectedness of the reaction network. The yield of HDMF is highly sensitive to reaction conditions, with pH and the presence of catalysts like phosphate playing a dominant role. The protocols and pathways detailed in this guide provide a foundational framework for researchers to investigate, control, and optimize the generation of this critical flavor compound in food and flavor systems.

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. imreblank.ch [imreblank.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. imreblank.ch [imreblank.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ugc.futurelearn.com [ugc.futurelearn.com]

- 10. brewingforward.com [brewingforward.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]

- 17. pubs.acs.org [pubs.acs.org]

The Sensory Profile and Olfactory Perception of Furaneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.[1] It is also formed during the Maillard reaction in processed foods.[1][2] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued ingredient in the flavor and fragrance industry.[1][3] The potent nature of Furaneol's aroma means that even at low concentrations, it can significantly influence the overall flavor perception of a product.[4] This technical guide provides an in-depth exploration of the sensory properties of Furaneol, its odor and taste thresholds, the experimental protocols for their determination, and the underlying signaling pathway of its perception.

Sensory Properties of Furaneol

Furaneol is characterized by a complex and concentration-dependent aroma profile. At high concentrations, it can exhibit a caramel-like or even burnt sugar aroma.[5][6] However, when diluted, it presents a sweet, fruity, and jammy scent, often described as reminiscent of strawberries or cotton candy.[5][6][7] This compound is a key contributor to the aroma of numerous foods, including strawberries, pineapples, tomatoes, coffee, and grapes.[3][4][5]

The sensory perception of Furaneol is also dictated by its stereochemistry. Furaneol possesses a chiral center, leading to two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol.[1] The (R)-enantiomer is predominantly responsible for the potent and characteristic sweet, sugary, and jammy aroma associated with Furaneol, while the (S)-enantiomer is perceived as significantly weaker.[1][5][8]

Quantitative Sensory Data

The following tables summarize the key quantitative data related to the sensory perception of Furaneol.

Table 1: Odor and Taste Thresholds of Furaneol

| Medium | Threshold Type | Threshold Value | Notes |

| Water | Odor Detection | 0.03 - 1,700 µg/L (ppb) | The wide range can be influenced by the pH of the solution.[2][4][9][10] |

| Water | Flavor | 60 ppb | For the racemic mixture.[1][8] |

| Air | Odor | 1 - 4 ppb | For the racemic mixture.[1][8] |

Table 2: Concentration of Furaneol in Selected Food Products

| Food Product | Concentration Range (µg/kg) | Analytical Method |

| Strawberries | 1,663 - 4,852 | Derivatization/SPME-GC-MS[4] |

| Tomatoes | 95 - 173 | Derivatization/SPME-GC-MS[4] |

Experimental Protocols

The determination of sensory properties and odor thresholds of volatile compounds like Furaneol requires precise and standardized experimental methodologies.

Protocol 1: Quantification of Furaneol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of Furaneol in a food matrix.[4]

Materials:

-

Sample containing Furaneol

-

Sodium chloride (NaCl)

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize the sample and place a known amount into a headspace vial.

-

Matrix Modification: Add NaCl to the vial to increase the volatility of the analytes.[4]

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.[4]

-

-

GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) in splitless mode.[4]

-

Separate the compounds on a suitable GC column using a temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).[4]

-

Detect and identify Furaneol using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions (e.g., m/z 128, 113, 85).[4][9]

-

-

Quantification: Create a calibration curve using standard solutions of Furaneol to quantify its concentration in the sample.[4]

Protocol 2: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines gas chromatography with sensory assessment to determine the odor activity of volatile compounds.[1]

Materials:

-

Standard solution of Furaneol in a desired matrix (e.g., deodorized water)

-

GC-O system with a sniffing port

-

Trained sensory panel (at least 6-8 panelists)

Procedure:

-

Sample Preparation: Prepare a stock solution of Furaneol of a known concentration.

-

Serial Dilution: Create a series of stepwise dilutions (e.g., 1:1, 1:2, 1:4) of the stock solution with the matrix.[4]

-

GC-O Analysis:

-

Inject a fixed volume of the most concentrated solution into the GC-O system.

-

The effluent from the GC column is split between a chemical detector (e.g., MS or FID) and a sniffing port.[4]

-

-

Sensory Evaluation:

-

Flavor Dilution (FD) Factor Determination: The last dilution at which the characteristic odor of Furaneol is detected is its flavor dilution (FD) factor.[4]

-

Odor Threshold Calculation: The odor detection threshold is calculated from the concentration of Furaneol in the highest dilution at which it was detected by at least 50% of the panel.[4][9]

Protocol 3: Sensory Panel Evaluation for Descriptive Analysis

This protocol is used to obtain detailed qualitative and quantitative descriptions of the aroma profile.[11]

Procedure:

-

Panelist Selection and Training: Screen panelists for sensory acuity and train them to identify and scale the intensity of various odor attributes.[1]

-

Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the perceived aromas.[1]

-

Sample Presentation: Present the samples (e.g., solutions of Furaneol at different concentrations) to the panelists in a controlled environment.

-

Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[1]

-

Data Analysis: Analyze the data statistically to generate a sensory profile of the compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized olfactory signaling pathway for Furaneol perception and a typical experimental workflow for determining its Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor detection threshold.[4][9] An OAV greater than 1 indicates that the compound is likely a key odorant.[4][9]

Caption: Generalized Olfactory Signaling Pathway for Furaneol Perception.

Caption: Workflow for Determining the Odor Activity Value of Furaneol.

Conclusion

Furaneol is a significant aroma compound with a desirable and complex sensory profile. Understanding its quantitative sensory properties, the methodologies for their measurement, and the biological basis of its perception is crucial for its effective application in the food, beverage, and pharmaceutical industries. The recent identification of its specific odorant receptor, OR5M3, opens new avenues for research into the molecular mechanisms of flavor perception and the development of novel flavor modulators.[12][13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Furaneol - Wikipedia [en.wikipedia.org]

- 6. perfumeextract.co.uk [perfumeextract.co.uk]

- 7. de-kruiderie.nl [de-kruiderie.nl]

- 8. The Furaneols® [leffingwell.com]

- 9. benchchem.com [benchchem.com]

- 10. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of 2,5-Dimethyl-3(2H)-furanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone is a volatile organic compound belonging to the furanone class, characterized by a five-membered ring containing an oxygen atom and a ketone group. It is found in a variety of heat-processed foods and contributes to their characteristic aroma. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its closely related and often co-occurring analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF, also known as Furaneol). Understanding the toxicological profiles of these compounds is crucial for risk assessment in the food, fragrance, and pharmaceutical industries. This document summarizes key toxicological endpoints, details experimental methodologies where available, and presents metabolic and mechanistic pathways.

Toxicological Data Summary

The toxicological data for this compound and its 4-hydroxy derivative are presented below. It is important to distinguish between the two compounds, as their toxicological properties appear to differ significantly.

This compound

Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated this compound as a flavouring agent. Both organizations have concluded that it does not raise a concern for genotoxicity at the current levels of intake[1][2][3]. JECFA has established an Acceptable Daily Intake (ADI) of "no safety concern at current levels of intake when used as a flavouring agent"[2].

While GHS classifications on PubChem indicate it may be "Harmful if swallowed" and a skin irritant, specific quantitative data from primary toxicity studies are limited in the publicly available literature[1].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

DMHF has been more extensively studied, with available data on acute toxicity, genotoxicity, and metabolism.

Table 1: Acute Toxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 1608 mg/kg | [Safety Data Sheet] |

Table 2: Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

| Assay | System | Strain/Cell Type | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | TA100 | With and without S9 | Positive | [4] |

| In vivo Micronucleus Test | Mouse | Peripheral Reticulocytes | N/A | Positive | [4] |

| DNA Strand Break Assay | N/A | N/A | N/A | Positive | [4] |

Table 3: Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Humans

| Parameter | Description | Value | Reference |

| Major Metabolite | β-D-glucuronide conjugate | - | [5] |

| Urinary Excretion (24h) | Percentage of ingested dose excreted as the glucuronide metabolite | 59-69% (males), 81-94% (females) | [5][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of these furanones are not always fully available in the public domain. However, based on the cited literature and standard toxicological practices, the following methodologies are representative of the conducted studies.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenicity of DMHF was assessed using the Salmonella typhimurium histidine auxotroph strain TA100, both with and without an exogenous metabolic activation system (S9 mix)[4]. This test is a standard initial screening for genotoxic potential.

-

Principle: The assay evaluates the ability of a test substance to induce reverse mutations in a bacterial strain that cannot synthesize an essential amino acid (histidine in this case). A positive result indicates that the substance can cause point mutations.

-

General Protocol:

-

The tester strain (e.g., S. typhimurium TA100) is exposed to various concentrations of the test substance in the presence and absence of S9 mix.

-

The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

In vivo Micronucleus Test

DMHF was shown to induce micronucleated peripheral reticulocytes in mice, indicating its potential to cause chromosomal damage in living organisms[4].

-

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

-

General Protocol:

-

Animals (typically mice or rats) are administered the test substance, usually on one or more occasions.

-

At an appropriate time after the last administration, bone marrow or peripheral blood is collected.

-

The cells are stained, and immature erythrocytes (reticulocytes) are scored for the presence of micronuclei.

-

A statistically significant, dose-dependent increase in the frequency of micronucleated reticulocytes in the treated groups compared to the control group indicates a positive result.

-

DNA Strand Break Assay

DMHF was found to induce DNA strand breaks[4]. Assays such as the comet assay or alkaline elution assay are commonly used to detect this type of DNA damage.

-

Principle: These assays measure the migration of DNA from a single cell embedded in an agarose (B213101) gel. Damaged DNA, containing strand breaks, migrates further under an electric field, forming a "comet" shape.

-

General Protocol (Comet Assay):

-

Cells are exposed to the test substance.

-

The cells are embedded in a thin layer of agarose on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving the DNA as a nucleoid.

-

The slides are subjected to electrophoresis under alkaline or neutral conditions.

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

The extent of DNA migration (the length and intensity of the comet tail) is quantified to determine the level of DNA damage.

-

Human Metabolism Study

The metabolism of DMHF was investigated in human volunteers to understand its fate in the body.

-

Protocol:

-

Four male and two female volunteers were administered DMHF through the consumption of fresh strawberries[5].

-

Urine samples were collected over a 24-hour period.

-

The samples were analyzed for the presence of DMHF and its metabolites using solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV/VIS or electrospray tandem mass spectrometry detection[5].

-

The major metabolite, DMHF β-D-glucuronide, was identified and quantified[5].

-

Signaling Pathways and Mechanisms of Toxicity

Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

The genotoxicity of DMHF is proposed to be mediated by the generation of reactive oxygen species (ROS), specifically hydroxyl radicals (•OH)[4]. This mechanism involves the interaction of DMHF with trace metal ions, such as Fe(III), in the presence of oxygen[4]. The generated hydroxyl radicals can then interact with DNA, causing strand breaks and other lesions, which can lead to mutations and chromosomal aberrations[4]. The DNA-breaking activity of DMHF was inhibited by superoxide (B77818) dismutase, catalase, and hydroxyl radical scavengers, further supporting the role of ROS in its genotoxicity[4].

Proposed mechanism of DMHF-induced genotoxicity.

Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

In humans, DMHF undergoes phase II metabolism, primarily through glucuronidation. The hydroxyl group at the 4-position is conjugated with glucuronic acid, forming a more water-soluble metabolite that can be readily excreted in the urine[5].

Metabolic pathway of DMHF in humans.

Conclusion

The available toxicological data indicate a clear distinction between this compound and its 4-hydroxy derivative, DMHF. While this compound is not considered a genotoxic concern at current dietary exposure levels, there is a notable lack of publicly available primary toxicity data. In contrast, DMHF has demonstrated genotoxic potential in both in vitro and in vivo studies, with a proposed mechanism involving oxidative stress. The primary metabolic pathway for DMHF in humans is glucuronidation, leading to its excretion. For a complete risk assessment, particularly for this compound, further studies on acute, subchronic, and chronic toxicity, as well as dermal and eye irritation, would be beneficial. For both compounds, access to detailed experimental protocols from the original study reports would allow for a more in-depth analysis and understanding of the observed toxicological effects.

References

- 1. This compound | C6H8O2 | CID 85730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. DNA strand break by 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a fragrant compound in various foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a potent flavor compound also known as Furaneol. The information presented herein is intended to support research and development activities where the stability of DMHF under thermal stress is a critical parameter.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key aroma compound found in a wide variety of fruits and heat-processed foods, imparting a characteristic sweet, caramel-like, or fruity aroma.[1][2] Its thermal stability is a significant concern in the food and flavor industry, as well as in pharmaceutical applications where it might be used as an excipient or be generated as a byproduct. The thermal degradation of DMHF can lead to the formation of new volatile compounds, altering the sensory profile of a product and potentially introducing new chemical entities that require safety assessment.

This guide summarizes the known thermal degradation products of DMHF, the pathways of their formation, and the experimental methodologies used to study these transformations.

Thermal Degradation Products of DMHF

The thermal degradation of DMHF primarily yields two classes of volatile compounds: acyclic carbonyls and various 3(2H)-furanone derivatives.[3][4] The distribution and yield of these products are highly dependent on the experimental conditions, particularly the pH of the medium.

Influence of pH on Degradation

Studies have shown that the thermal degradation of DMHF is more pronounced in acidic conditions.[3][4] As the pH increases, the overall yield of volatile degradation products decreases. However, the formation of other 3(2H)-furanone derivatives is favored at higher pH values.[3][4]

Data on Thermal Degradation Products

While the classes of degradation products have been identified, detailed quantitative data on the yields of individual compounds under various thermal and pH conditions are not extensively available in the public domain. The following table summarizes the identified degradation products based on the available literature.

| Product Class | Specific Compounds Identified | Formation Conditions | Reference |

| Acyclic Carbonyls | 2,3-Butanedione (B143835) (Diacetyl), 2-Hydroxy-3-butanone (Acetoin) | Thermal degradation in a closed system at 160°C. More prevalent at lower pH. | [3][4] |

| 3(2H)-Furanone Derivatives | Not specified in detail | Thermal degradation in a closed system at 160°C. Favored at higher pH. | [3][4] |

Note: The identification of specific acyclic carbonyls such as 2,3-butanedione and 2-hydroxy-3-butanone is based on the proposed degradation mechanism involving retroaldolization of the ring-opened intermediate.

Proposed Thermal Degradation Pathway

The thermal degradation of DMHF in an aqueous environment is proposed to occur through a multi-step pathway. This pathway provides a logical framework for understanding the formation of the observed degradation products.

Caption: Proposed pathway for the thermal degradation of DMHF.

Experimental Protocols

Detailed experimental protocols for the thermal degradation of DMHF are not exhaustively described in a single source. The following sections provide a synthesized protocol based on the available literature for conducting a thermal degradation study of DMHF.

Thermal Degradation in a Closed System

This protocol is based on the methodology described by Shu et al. (1985).[3][4]

1. Sample Preparation:

-

Prepare aqueous solutions of 2,5-dimethyl-4-hydroxy-3(2H)-furanone at a desired concentration.

-

Adjust the pH of the solutions to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acid or base solutions.

2. Thermal Treatment:

-

Transfer the pH-adjusted DMHF solutions into a closed system, such as sealed glass ampoules or a high-pressure reactor, to prevent the loss of volatile products.

-

Heat the samples at a controlled temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

3. Extraction of Volatile Compounds:

-

After cooling, extract the volatile degradation products from the aqueous solution using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

-

Alternatively, use solid-phase microextraction (SPME) for the extraction of headspace volatiles.

4. Analysis of Degradation Products:

-

Analyze the extracted volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

General GC-MS Analysis Protocol

The following is a general protocol for the GC-MS analysis of volatile compounds from thermal degradation studies.

1. Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile and semi-volatile organic compounds.

-

Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to a value that ensures the rapid volatilization of the analytes without causing thermal degradation in the injector (e.g., 250°C).

-

Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min) to achieve good separation of the compounds.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

2. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan a mass range that covers the expected molecular weights of the degradation products (e.g., m/z 35-400).

-

Ion Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation of the analytes (e.g., 230°C and 280°C, respectively).

3. Data Analysis:

-

Identify the degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley).

-

Confirm the identity of key compounds by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the identified compounds using an internal standard method.

Experimental Workflow

The following diagram illustrates a typical workflow for a thermal degradation study of a chemical compound like DMHF.

Caption: General experimental workflow for a thermal degradation study.

Conclusion

The thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is a complex process influenced primarily by temperature and pH. The main degradation products are acyclic carbonyls and other furanone derivatives, formed through a proposed mechanism of ring opening, hydrolysis, and retroaldolization. While the general pathway is understood, there is a notable lack of comprehensive quantitative data in the publicly available literature detailing the yields of specific degradation products under varied conditions. Further research is warranted to fully elucidate the quantitative aspects of DMHF thermal degradation, which would be of significant value to the food, flavor, and pharmaceutical industries. The experimental protocols and workflows outlined in this guide provide a solid foundation for conducting such studies.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound also known as Furaneol®, undergoes a significant keto-enol tautomerism. This process is of critical importance as it dictates the compound's stereochemistry, stability, and ultimately its biological activity and sensory properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism of HDMF, detailing the underlying chemical principles, experimental methodologies for its characterization, and quantitative data on its tautomeric equilibrium. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, flavor science, and drug development.

Introduction

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a naturally occurring chiral molecule celebrated for its sweet, caramel-like aroma, making it a significant component in the flavor profiles of many fruits, most notably strawberries. Beyond its role as a flavorant, HDMF and its derivatives are of interest in pharmaceutical research due to their potential biological activities. The chemical behavior and biological efficacy of HDMF are intrinsically linked to its molecular structure, which exists as an equilibrium between two tautomeric forms: a keto form and an enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the relocation of a double bond. Understanding and quantifying this tautomeric relationship is paramount for predicting the compound's stability, reactivity, and interaction with biological targets.

The chirality of HDMF is centered at the C2 position of the furanone ring. The interconversion between the keto and enol forms proceeds through an achiral enol intermediate, leading to racemization. This phenomenon has significant implications, as the enantiomers of a chiral molecule often exhibit different physiological and sensory properties. Consequently, controlling the tautomeric equilibrium is a key consideration in both the synthesis and application of HDMF.

This guide will delve into the specifics of the keto-enol tautomerism of HDMF, presenting quantitative data on the equilibrium under various conditions and detailing the experimental protocols used to elucidate these properties.

The Keto-Enol Tautomeric Equilibrium

The keto-enol tautomerism of HDMF involves the interconversion between the chiral keto form and the achiral enol form. The equilibrium is dynamic and is influenced by several factors, most notably the pH of the medium.

Caption: Figure 1. The equilibrium between the keto and enol tautomers of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

The tautomerism is catalyzed by both acids and bases. Under acidic or basic conditions, the rate of interconversion increases, leading to a more rapid racemization of an enantiomerically enriched sample.

Quantitative Analysis of Tautomerism

The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment. The pH of the solution is a critical determinant of both the rate of tautomerization and the rate of racemization.

pH-Dependence of Tautomerization and Racemization

Studies have shown that the tautomerism and consequent racemization of HDMF are at their lowest in the pH range of 4 to 5.[1][2][3] Both acidic conditions (pH 2) and, more significantly, basic conditions (pH > 7) catalyze the process.[1][2][3] A key quantitative finding is that at a pH of 7.2, which is relevant to the cytosol of plant cells, approximately 50% of the protons at the C2 position of the furanone ring are exchanged with deuterium (B1214612) from the solvent (D₂O) within one hour.[1][2][3] This indicates a substantial rate of tautomerization under neutral to slightly basic conditions.

| Parameter | Condition | Observation | Reference |

| Rate of Tautomerism | pH 4-5 | Lowest | [1][2][3] |

| pH 2 | Catalyzed | [1][2][3] | |

| pH > 7 | Strongly Catalyzed | [1][2][3] | |

| Proton Exchange (at C2) | pH 7.2 in D₂O | ~50% exchange in 1 hour | [1][2][3] |

Table 1: Summary of pH Effects on HDMF Tautomerism.

Experimental Protocols

The characterization of the keto-enol tautomerism of HDMF relies on sophisticated analytical techniques capable of distinguishing between the tautomers and monitoring their interconversion. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).

¹H-NMR Spectroscopy for H-D Exchange

This method provides a direct means of observing the rate of tautomerization by monitoring the exchange of the proton at the chiral C2 position with deuterium from a deuterated solvent.

Objective: To quantify the rate of enolization by measuring the rate of H-D exchange at the C2 position.

Methodology:

-

Sample Preparation: A solution of HDMF is prepared in a deuterated solvent, typically deuterium oxide (D₂O), buffered to the desired pH.

-

NMR Acquisition: A series of ¹H-NMR spectra are acquired over time. A standard one-dimensional proton experiment is usually sufficient.

-

Data Analysis: The integral of the signal corresponding to the C2 proton is measured in each spectrum. The decrease in the integral of this signal over time is directly proportional to the rate of H-D exchange and, therefore, the rate of tautomerization.

Caption: Figure 2. Workflow for ¹H-NMR based H-D exchange studies.

Cyclodextrin-Modified Capillary Electrophoresis for Racemization Studies

This technique is employed to separate the enantiomers of HDMF and monitor the rate of racemization at different pH values.

Objective: To determine the rate of racemization by measuring the change in enantiomeric excess over time.

Methodology:

-

Sample Preparation: A solution of enantiomerically enriched HDMF is incubated in buffers of varying pH. Aliquots are taken at specific time intervals.

-

CE System Preparation: A capillary electrophoresis system is equipped with a capillary and a detector (typically UV). The capillary is conditioned with the background electrolyte containing a chiral selector, most commonly a modified cyclodextrin.

-

Electrophoretic Separation: The aliquots from the incubation mixtures are injected into the CE system. The applied voltage facilitates the separation of the (R)- and (S)-enantiomers based on their differential interaction with the chiral selector.

-

Data Analysis: The peak areas of the two enantiomers are integrated in the resulting electropherograms. The enantiomeric excess (ee) is calculated at each time point, and the rate of racemization is determined from the decay of the ee over time.

Caption: Figure 3. Workflow for CE-based racemization studies.

Conclusion

The keto-enol tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a fundamental aspect of its chemistry that has profound implications for its stereochemical integrity, stability, and biological function. The equilibrium is highly sensitive to pH, with increased rates of tautomerization and racemization observed under both acidic and basic conditions. The optimal pH for maintaining the enantiomeric purity of HDMF is between 4 and 5. The experimental protocols outlined in this guide, namely ¹H-NMR spectroscopy for H-D exchange and cyclodextrin-modified capillary electrophoresis, provide robust methods for the quantitative investigation of this tautomeric system. A thorough understanding of the principles and methodologies presented herein is essential for researchers and professionals working with HDMF in the fields of flavor chemistry, natural product synthesis, and drug development. Further research is warranted to establish a comprehensive dataset of equilibrium constants in various solvents and to elucidate the thermodynamic parameters governing this important tautomeric transformation.

References

The Role of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) as a Key Food Odorant: A Technical Guide

Executive Summary

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, is a potent and highly valued aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide array of foods. Its presence is critical to the flavor profiles of numerous fruits, most notably strawberries and pineapples, and it is a significant product of the Maillard reaction in thermally processed foods.[1][2][3] This technical guide provides an in-depth overview of the formation, occurrence, analytical quantification, and sensory perception of HDMF. Detailed experimental protocols for its analysis, comprehensive quantitative data, and visualizations of its formation and signaling pathways are presented to serve as a resource for researchers in flavor science, food chemistry, and pharmacology.

Introduction: The Chemical and Sensory Profile of HDMF

HDMF is a heterocyclic organic compound, a derivative of furan, with the chemical formula C₆H₈O₃.[4] It is a white to colorless solid, soluble in water and organic solvents, with a melting point between 73-77°C.[4] Its sensory perception is highly concentration-dependent; at high concentrations, it exhibits a distinct caramel-like aroma, while in dilution, it presents a sweet, fruity profile reminiscent of strawberries or pineapple.[4][5] This dual characteristic makes it one of the most important and versatile flavor compounds in the food industry.[5] HDMF's significance is further underscored by its exceptionally low odor threshold, allowing it to exert a considerable impact on the overall food aroma even at trace concentrations.[6][7]

Formation Pathways of HDMF

HDMF is formed in nature through two primary routes: enzymatic biosynthesis in plants and microorganisms, and non-enzymatic browning (the Maillard reaction) during the thermal processing of food.[1][8]

Enzymatic Biosynthesis in Plants and Fruits

In fruits such as strawberries (Fragaria × ananassa), the biosynthesis of HDMF is a tightly regulated, ripening-associated process originating from carbohydrate metabolism.[3][9] Radiotracer studies have identified D-fructose-1,6-diphosphate as the primary precursor.[3][8] The pathway involves the conversion of this sugar phosphate (B84403) into a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[7][9] In the final step, the enzyme enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR), catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield HDMF.[7][9] This pathway is conserved in other fruits, such as tomatoes, indicating its fundamental role in fruit aroma development.[9]

Maillard Reaction

During the heating of foods, the Maillard reaction between reducing sugars and amino acids generates a plethora of flavor compounds, including HDMF.[1] This non-enzymatic browning process is fundamental to the aroma of baked goods, roasted coffee, and cooked meats.[6][10] The formation of HDMF via this route can proceed through several pathways, primarily involving the degradation of hexose (B10828440) sugars like glucose or fructose. Key steps include the formation of an Amadori compound, followed by enolization, fragmentation, and cyclization to form the furanone ring.[1] A notable "C5 + C1" pathway involves the chain elongation of a 1-deoxypentosone (derived from a pentose (B10789219) sugar) with a C1 fragment (formaldehyde) generated from the Strecker degradation of an amino acid like glycine.[11]

Quantitative Data

The concentration of HDMF varies significantly across different food matrices, influenced by factors such as cultivar, ripeness, processing conditions, and storage.[7] Its contribution to the overall aroma is often assessed using the Odor Activity Value (OAV), which is the ratio of its concentration to its odor detection threshold.

Table 1: Concentration of HDMF in Various Food Products

| Food Product | Concentration Range | Reference(s) |

| Strawberry | 1,663 - 4,852 µg/kg | [12] |

| Strawberry (ripe) | up to 37,000 µg/g | [4] |

| Tomato | 95 - 173 µg/kg | [12] |

| Pineapple Juice | 1,600 - 27,300 µg/L | [13] |

| Msalais Wine | 27,590 - 117,600 µg/L | [14] |

| Cooked Beef | Detected, key odorant | [5] |

| Roasted Coffee | Detected, key odorant | [6] |

Table 2: Odor Threshold Values for HDMF

| Medium | Threshold Value | Reference(s) |

| Water | 0.03 - 1,700 µg/L | [7] |

| Water | 10 ppb (µg/L) | [7] |

| Air | Not explicitly found |

Note: Odor thresholds can vary significantly based on the methodology used for determination.[15][16]

Experimental Protocols for HDMF Quantification

The accurate quantification of HDMF is challenging due to its high polarity and thermal instability.[12][17] The most common and robust methods involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Protocol: HS-SPME-GC-MS with Derivatization

This method is highly sensitive and suitable for analyzing volatile compounds in complex matrices like strawberry puree. Derivatization is employed to increase the volatility and thermal stability of HDMF.[17]

1. Sample Preparation and Derivatization:

-

Weigh 5 g of homogenized strawberry puree into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL water) to increase the matrix's ionic strength.

-

Add a known amount of an appropriate internal standard.

-

Adjust the sample to basic pH using NaOH solution.

-

Add the derivatizing agent, e.g., pentafluorobenzyl bromide (PFBBr).

-

Seal the vial and incubate at 60°C for 30 minutes with constant agitation to complete the derivatization.[17]

2. HS-SPME Extraction:

-

Transfer the vial to a heated autosampler tray (e.g., 60°C).

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) while maintaining agitation.[17][18]

-

Retract the fiber into the needle.

3. GC-MS Analysis:

-

Injector: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 10 minutes) in splitless mode.[19]

-

Column: Use a suitable capillary column, such as a medium-polarity column (e.g., CP-WAX 52 CB).[17]

-

Oven Program: Start at 40°C (hold for 5 min), ramp to 230°C at 10°C/min (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 5 min).[19]

-

MS Detector: Operate in Electron Impact (EI) mode at 70 eV. Scan a mass range appropriate for the derivatized HDMF (e.g., m/z 35-450).[17][19]

Protocol: HPLC with UV Detection

HPLC is a suitable alternative for analyzing the thermally labile HDMF, avoiding potential degradation at high GC inlet temperatures.[13]

1. Sample Preparation:

-

Homogenize the sample (e.g., fruit juice).

-